2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-14-4-1-12(2-5-14)15-10-28-19-22-23-20(24(15)19)29-11-16(25)13-3-6-17-18(9-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBZFYAPPWZXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[2,3-c][1,2,4]triazole core, followed by the introduction of the 4-chlorophenyl group and the dihydrobenzo[b][1,4]dioxin moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several heterocyclic derivatives, differing primarily in substituents and linkage patterns. Key comparisons include:
Spectroscopic and Crystallographic Insights
- The target compound’s planar dihydrobenzo dioxin moiety contrasts with the perpendicular fluorophenyl group in ’s Compound 4, which may reduce intermolecular stacking .
- highlights strong agreement between experimental (X-ray) and computational (DFT) geometries, suggesting similar validation could apply to the target compound .
- IR/NMR data from (e.g., S-H stretching at ~2550 cm⁻¹, aromatic C-H shifts at δ 7.2–8.1 ppm) provide benchmarks for characterizing thioether and aryl groups in the target compound .
Physicochemical and Electronic Properties
- The dihydrobenzo dioxin’s electron-donating nature may stabilize charge-transfer complexes, unlike the electron-withdrawing nitro group in ’s compound .
Q & A
Q. What are the key synthetic methodologies for preparing 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone?
The synthesis typically involves multistep reactions, starting with the formation of the thiazolo-triazole core followed by thioether linkage introduction. For example:
- Step 1 : Condensation of 4-chlorophenyl-substituted precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Thioether bond formation via nucleophilic substitution using mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is the compound structurally characterized, and which analytical techniques are critical?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For instance, the benzodioxin proton signals appear as doublets near δ 4.3–4.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the thioether moiety) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) within ±0.3% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ampicillin .
- Enzyme Inhibition : Fluorometric assays for kinase or protease activity, using ATP/NADH depletion as readouts .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Reflux in ethanol at 80–90°C minimizes side reactions during triazole ring formation .
- Catalyst Screening : Triethylamine or DIPEA enhances thioether coupling efficiency (yield increase from 60% to 85%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation .
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Molecular Docking : Computational models suggest the thiazolo-triazole moiety binds to ATP pockets in kinases (e.g., EGFR), with hydrogen bonding to Lys721 and π-π stacking with Phe723 .
- Enzyme Kinetics : Competitive inhibition patterns observed in Michaelis-Menten plots (e.g., Kᵢ = 0.8 µM for COX-2) .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal a half-life >2 hours, indicating moderate hepatic stability .
Q. How should researchers address contradictions in biological activity data across similar analogs?
- Substituent Analysis : Compare analogs with varying halogen (Cl vs. Br) or methoxy groups. For example, 4-chlorophenyl derivatives show 10-fold higher antimicrobial activity than 4-bromophenyl variants due to enhanced lipophilicity .
- Dose-Response Curves : Re-evaluate IC₅₀ under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Synergistic Studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to resolve discrepancies in antibiotic potency .
Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?
- Degradation Studies : Hydrolysis under simulated sunlight (UV-Vis) and pH 5–9 buffers to identify breakdown products via LC-MS .
- Bioaccumulation Assays : Measure log Kₒw (octanol-water partition coefficient) to predict environmental persistence. Values >3 indicate high bioaccumulation risk .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .
Methodological Notes
- Synthesis Challenges : The thioether bond is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .
- Biological Assay Pitfalls : False positives in antimicrobial screens may arise from compound aggregation; include detergent controls (e.g., 0.01% Tween-80) .
- Data Reproducibility : Report reaction conditions in detail (e.g., ramp rates, stirring speeds) to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
